4-Chloro-2-(phenylamino)benzoic acid

Description

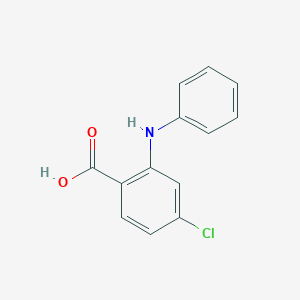

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilino-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIKNMBLKUFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346820 | |

| Record name | 4-chloro-2-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19218-88-3 | |

| Record name | 4-chloro-2-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19218-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 2 Phenylamino Benzoic Acid

Established Synthetic Routes for 4-Chloro-2-(phenylamino)benzoic acid

The synthesis of N-aryl anthranilic acids, including this compound, is predominantly achieved through cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, represents the most classical and widely employed method for this transformation.

The primary and most established route for synthesizing this compound is the Ullmann condensation. This reaction involves the coupling of an aniline (B41778) with an ortho-halogenated benzoic acid in the presence of a copper catalyst and a base. organic-chemistry.orgnih.govacs.org The reaction is typically carried out at elevated temperatures. rsc.orgnih.gov

A common pathway involves the reaction between 2,4-dichlorobenzoic acid and aniline. In this chemo- and regioselective process, the amination occurs specifically at the chlorine atom positioned ortho to the carboxylic acid group, leaving the chlorine at the para position intact. acs.org The ortho-carboxylate group is known to facilitate and accelerate the copper-catalyzed substitution reaction. acs.orgnih.gov

The general steps are:

Mixing the halogenated benzoic acid (e.g., 2,4-dichlorobenzoic acid) with aniline.

Adding a copper catalyst (e.g., copper powder, cuprous oxide) and a base (e.g., potassium carbonate). acs.orgrsc.org

Heating the mixture in a suitable high-boiling solvent, such as 2-ethoxyethanol, to reflux. rsc.org

After the reaction is complete, the mixture is cooled and poured into water.

The product is precipitated by acidifying the aqueous solution with a dilute acid like HCl. rsc.org

The crude product is then purified, typically by recrystallization or column chromatography. rsc.org

An alternative but similar approach uses 2-bromo-4-fluorobenzoic acid reacted with aniline, also employing a copper catalyst at high temperatures (around 403 K). nih.gov

Table 1: Example of Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Yield |

| 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130°C | 4-Chloro-2-(4-methoxyphenylamino)benzoic acid | 86% acs.org |

| 2-Chlorobenzoic acid | 3-Chloroaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130°C | 2-(3-Chlorophenylamino)benzoic acid | 99% acs.org |

| 2-Chloro-m-toluic acid | o-Toluidine | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130°C | 3-Methyl-2-(o-tolylamino)benzoic acid | 37.9% rsc.org |

Modern advancements in the Ullmann reaction have focused on improving efficiency and adopting more environmentally friendly protocols. While classic methods required harsh conditions with high temperatures and stoichiometric amounts of copper, newer methods employ catalytic systems that are more effective under milder conditions. nih.gov

Catalyst-Assisted Approaches: The efficiency of the Ullmann coupling has been significantly improved by using ligands that stabilize the copper catalyst and facilitate the reaction. Ligands such as TMEDA (tetramethylethylenediamine) have been shown to enable the synthesis of 2-aryloxypyridines, a related C-O coupling reaction, under CuI catalysis. nih.gov For C-N coupling, various N,N- and N,O-donor ligands have been developed to accelerate the reaction, allowing for lower catalyst loading and temperatures. nih.gov Recent developments have even demonstrated that the reaction can proceed under ligand-free, base-free, and solvent-free conditions by using an acid promoter with a CuI catalyst, which represents a significant shift from the traditional basic conditions. rsc.org

Optimizing the synthesis of this compound involves the systematic variation of several reaction parameters to maximize yield and purity while minimizing byproducts. semanticscholar.org Key variables include the choice of catalyst, base, solvent, temperature, and reaction time.

Catalyst and Ligand Selection: The choice of the copper source (e.g., Cu, Cu₂O, CuI) and the addition of a suitable ligand can dramatically affect reaction outcomes. acs.orgnih.gov High-throughput screening of various ligands and catalysts can rapidly identify the optimal combination for a specific substrate pair. semanticscholar.org

Base and Solvent Effects: The base plays a crucial role in neutralizing the acid formed during the reaction. Potassium carbonate is commonly used, but other inorganic or organic bases can be employed. acs.orgrsc.org The solvent must be able to withstand high temperatures and dissolve the reactants; high-boiling point ethers or alcohols are common. rsc.org The selection of the base and solvent system is critical for achieving high yields.

Temperature and Time: Ullmann condensations are typically heat-driven. rsc.org Optimizing the temperature profile and reaction time is essential to ensure the reaction goes to completion without causing degradation of the product.

Modern Optimization Techniques: Advances in laboratory automation and machine learning have introduced a paradigm shift in reaction optimization. semanticscholar.org Automated flow platforms can perform numerous experiments iteratively, adjusting variables like reagent ratios, temperature, and residence time to find the optimal conditions for yield and purity with minimal human intervention. semanticscholar.orgrsc.org This approach allows for the simultaneous optimization of multiple parameters, leading to more robust and efficient synthetic processes. semanticscholar.org

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The selection of appropriate starting materials is fundamental to the synthesis of this compound. The structure of the target molecule logically dictates a disconnection between the aniline nitrogen and the benzoic acid ring, pointing to precursors that can form this C-N bond via nucleophilic aromatic substitution.

The most common precursors for the Ullmann condensation approach are:

An Aniline Derivative: Aniline itself is the standard precursor for the unsubstituted phenylamino (B1219803) group. nih.gov

A Halogenated Benzoic Acid: A benzoic acid derivative with a leaving group (typically a halogen) at the 2-position and a chloro group at the 4-position is required.

Commonly used benzoic acid precursors include:

2,4-Dichlorobenzoic acid: This is an ideal precursor as the chlorine at the 2-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 4-position, especially when catalyzed by copper. acs.org This regioselectivity ensures the formation of the desired product with high fidelity. acs.org

2-Bromo-4-chlorobenzoic acid: Bromo groups are generally more reactive leaving groups than chloro groups in Ullmann-type reactions, which may allow for milder reaction conditions.

2-Bromo-4-fluorobenzoic acid: This has also been successfully used as a precursor in reaction with aniline. nih.gov

An alternative synthetic strategy, though less direct for this specific target, involves starting with an anthranilic acid derivative and a halogenated benzene (B151609). For example, reacting 4-chloroanthranilic acid with bromobenzene or chlorobenzene could theoretically yield the target compound, though activating the C-X bond on the benzene ring without a directing group can be more challenging.

Table 2: Common Precursors for this compound Synthesis

| Benzoic Acid Precursor | Aniline Precursor | Key Reaction Type |

| 2,4-Dichlorobenzoic acid | Aniline | Ullmann Condensation acs.org |

| 2-Bromo-4-chlorobenzoic acid | Aniline | Ullmann Condensation |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Ullmann Condensation nih.gov |

Derivatization and Chemical Transformations of this compound

The chemical structure of this compound features a carboxylic acid group, which is a versatile functional handle for a variety of chemical transformations. Derivatization at this site allows for the synthesis of a wide range of related compounds, such as esters and amides, which can modulate the molecule's properties.

Ester Derivatives: Esters of this compound can be synthesized through standard esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). researchgate.net

A general procedure involves:

Dissolving this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

Adding a catalytic amount of a strong acid.

Heating the mixture to reflux for several hours to drive the equilibrium towards the ester product.

Upon completion, the excess alcohol is removed, and the product is isolated and purified.

Transesterification is another viable method, where an existing ester (e.g., the methyl or ethyl ester) is reacted with a different, often higher-boiling, alcohol in the presence of a catalyst. google.com

Amide Derivatives: The synthesis of amide derivatives from this compound requires activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. nih.govcore.ac.uk

Common methods for amide bond formation include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netresearchgate.net The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond.

Use of Coupling Reagents: A wide variety of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine. google.com These reagents, such as carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP), activate the carboxyl group in situ. nih.govgoogle.com The reaction is typically carried out at room temperature in an inert solvent. nih.gov Recent methods describe the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine to effectively mediate amidation. nih.govresearchgate.net

This functional group interconversion is one of the most frequently used reactions in medicinal chemistry. nih.gov

Table 3: Methods for Derivatization of the Carboxyl Group

| Derivative Type | Reagents | Method |

| Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification researchgate.net |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | Acyl Chloride Formation researchgate.netresearchgate.net |

| Amide | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, PyBOP) | Direct Amide Coupling google.com |

Modifications and Reactions Involving the Phenylamino Moiety

The phenylamino moiety of this compound is a key site for structural modification, allowing for the introduction of various functional groups through N-alkylation and N-acylation. These reactions alter the electronic and steric properties of the molecule, providing pathways to a diverse range of derivatives.

One notable transformation is N-methylation. The related compound, Clobazam, features a similar N-methylated phenylamino structure, specifically N-[4-Chloro-2-(phenylamino)phenyl]-N-methylacetamide. arkat-usa.org This indicates that the secondary amine of this compound is susceptible to methylation, a common strategy in medicinal chemistry to modify the properties of a lead compound.

N-acylation is another significant modification. The acetylation of the amine functionality is a fundamental reaction in organic synthesis, often employed to protect the amino group during multi-step syntheses. nih.gov For instance, the acetylation of 2-Amino-5-chloro-phenyl(2-chloro-phenyl)methanone with acetyl chloride proceeds readily at room temperature. nih.gov This reaction is analogous to the potential N-acetylation of this compound, which would likely proceed under similar mild conditions using reagents such as acetic anhydride or acetyl chloride.

Table 1: Examples of Reactions Involving the Phenylamino Moiety

| Reaction Type | Reagent/Conditions | Expected Product | Reference Analogy |

|---|---|---|---|

| N-Methylation | Methylating agent (e.g., methyl iodide, dimethyl sulfate) | 4-Chloro-2-[methyl(phenyl)amino]benzoic acid | Clobazam Related Compound E arkat-usa.org |

| N-Acetylation | Acetyl chloride or Acetic anhydride | 4-Chloro-2-[acetyl(phenyl)amino]benzoic acid | Acetylation of 2-Amino-5-chloro-phenyl(2-chloro-phenyl)methanone nih.gov |

Halogenation and Other Electrophilic/Nucleophilic Aromatic Substitutions

The aromatic rings of this compound are subject to electrophilic substitution reactions, such as nitration. The directing effects of the existing substituents—the chloro, carboxylic acid, and phenylamino groups—play a crucial role in determining the regioselectivity of these reactions. The phenylamino group is a strong activating group and an ortho-, para-director, while the chloro group is deactivating but also an ortho-, para-director. The carboxylic acid group is a deactivating meta-director.

Nitration of chlorinated benzoic acids has been systematically studied. For example, the nitration of p-chlorobenzoic acid with a mixture of nitric acid and sulfuric acid yields 4-chloro-3-nitrobenzoic acid. nih.gov Given the structure of this compound, the powerful activating effect of the amino group would likely direct nitration to the positions ortho and para to it on the benzoic acid ring. However, steric hindrance from the adjacent phenylamino and chloro groups would influence the final product distribution. Electrophilic substitution on the unsubstituted phenyl ring is also possible.

While specific examples of halogenation or sulfonation on this compound are not extensively detailed in the available literature, the general principles of electrophilic aromatic substitution suggest that these transformations are feasible. For instance, bromination could be achieved using N-bromosuccinimide, and sulfonation could be carried out with fuming sulfuric acid. The precise conditions would need to be optimized to control the position of substitution.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Potential Product(s) | Reference Analogy |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Isomers of 4-Chloro-2-(phenylamino)-nitrobenzoic acid | Nitration of p-chlorobenzoic acid nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | Isomers of Bromo-4-chloro-2-(phenylamino)benzoic acid | General bromination of benzoic acid derivatives |

| Sulfonation | Fuming H₂SO₄ (oleum) | Isomers of 4-Chloro-2-(phenylamino)benzoic sulfonic acid | General sulfonation of aromatic compounds |

Cyclization Reactions and Heterocyclic Compound Formation

This compound is a valuable precursor for the synthesis of heterocyclic compounds, most notably acridones. The intramolecular cyclization of N-phenylanthranilic acids is a direct route to the acridone scaffold, a core structure in many biologically active molecules.

A particularly efficient method for this transformation is the iron(II)-catalyzed intramolecular acylation. This reaction proceeds under mild, ligand-free conditions. For example, the cyclization of 5-chloro-2-(phenylamino)benzoic acid, an isomer of the title compound, produces the corresponding acridone derivative in good yield (71%). This methodology utilizes a cooperative catalytic system of Fe(OTf)₂ and dichloromethyl methyl ether. The reaction is believed to proceed via an intramolecular Friedel-Crafts-type cyclization.

Traditionally, this cyclization is achieved using strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at high temperatures. guidechem.com For instance, heating N-phenylanthranilic acid in concentrated sulfuric acid on a boiling water bath for several hours yields acridone. guidechem.com These methods, while effective, often require harsh conditions. The development of milder, metal-catalyzed approaches represents a significant advancement in the synthesis of acridone derivatives from N-phenylanthranilic acid precursors.

Table 3: Cyclization of N-Phenylanthranilic Acid Derivatives to Acridones

| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-2-(phenylamino)benzoic acid | Fe(OTf)₂, Dichloromethyl methyl ether | Dichloromethane, Room Temp, 3h | 2-Chloroacridone | 71% | |

| N-Phenylanthranilic acid | Concentrated H₂SO₄ | Boiling water bath, 4h | Acridone | - | guidechem.com |

| 2-(4-acetylphenylamino)benzoic acid | Polyphosphoric acid (PPA) | 100°C, 1h | 2-acetylacridin-9(10H)-one | - | nih.gov |

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

Understanding the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. The primary synthetic route to this class of compounds is the Ullmann condensation, and a key derivatization is the intramolecular cyclization to acridones.

The Ullmann condensation is a copper-catalyzed cross-coupling reaction. While the precise mechanism has been the subject of extensive study, it is generally accepted to involve the formation of an organocopper intermediate. Computational studies on Ullmann-type reactions suggest that the mechanism can proceed via either a single-electron transfer (SET) or an iodine atom transfer (IAT) pathway, depending on the ligands and nucleophiles involved. Mechanisms involving oxidative addition/reductive elimination, common in palladium catalysis, are considered less likely for copper.

For the iron-catalyzed intramolecular cyclization to form acridones, a plausible mechanism has been proposed. The reaction is thought to initiate with the formation of a reactive acylating intermediate from the carboxylic acid and dichloromethyl methyl ether, facilitated by the iron(II) catalyst. Subsequently, an intramolecular Friedel-Crafts cyclization occurs, where the iron(II) triflate coordinates to the carbonyl oxygen, activating it towards electrophilic attack on the adjacent phenyl ring. This is followed by proton abstraction, which restores aromaticity and, after hydrolysis, yields the final acridone product. This proposed pathway highlights the role of the iron catalyst in activating the substrate and facilitating the key bond-forming step under mild conditions.

Advanced Spectroscopic and Structural Characterization Studies of 4 Chloro 2 Phenylamino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 4-Chloro-2-(phenylamino)benzoic acid, offering profound insights into its atomic connectivity and spatial arrangement.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques resolve spectral overlap and reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are invaluable for tracing the connectivity of the proton network within the molecule. For this compound, COSY spectra would be expected to show correlations between adjacent aromatic protons on both the phenylamino (B1219803) and the chlorobenzoic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates each proton signal with the carbon to which it is directly attached. This is crucial for the unambiguous assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, HMBC correlations would be expected between the N-H proton and carbons of both aromatic rings, as well as between the aromatic protons and the carboxyl carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below, based on the analysis of structurally similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Carboxyl-OH | ~13.0 | - | C=O |

| N-H | ~9.5 | - | C2, C1' |

| H3 | ~7.9 | ~115 | C1, C5, C=O |

| H5 | ~7.4 | ~130 | C1, C3, C4 |

| H6 | ~6.8 | ~118 | C2, C4 |

| H2'/H6' | ~7.3 | ~129 | C4', C1' |

| H3'/H5' | ~7.1 | ~124 | C1', C5' |

| H4' | ~7.0 | ~122 | C2', C6' |

| C1 | - | ~112 | H3, H5 |

| C2 | - | ~148 | H3, H6, N-H |

| C3 | - | ~115 | H5 |

| C4 | - | ~135 | H3, H5, H6 |

| C5 | - | ~130 | H3 |

| C6 | - | ~118 | H5 |

| C=O | - | ~170 | H3, Carboxyl-OH |

| C1' | - | ~140 | H2'/H6', H3'/H5', N-H |

| C2'/C6' | - | ~129 | H4' |

| C3'/C5' | - | ~124 | H4' |

| C4' | - | ~122 | H2'/H6' |

Note: The presented data is hypothetical and serves as an illustrative example.

Variable Temperature NMR and Solvent Effects on Conformational Dynamics

The conformational flexibility of this compound, particularly concerning the rotation around the C-N bond linking the two aromatic rings, can be investigated using variable temperature (VT) NMR spectroscopy. Changes in temperature can influence the rate of conformational exchange. At low temperatures, distinct signals for different conformers might be observed if the rotational barrier is sufficiently high, while at higher temperatures, these signals would coalesce into a time-averaged spectrum.

The choice of solvent can also significantly impact the conformational equilibrium and the observed chemical shifts. Polar solvents may engage in hydrogen bonding with the carboxylic acid and the N-H group, influencing the electron distribution and the preferred conformation. A comparative study in solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, and benzene-d₆) would reveal the extent of these solvent-solute interactions and their effect on the molecular structure in solution.

Detailed Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of this compound (C₁₃H₁₀ClNO₂) is 247.0400. An experimental HRMS measurement would be expected to be in close agreement with this value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed information about the molecule's structure and bond strengths.

A plausible fragmentation pathway for this compound would likely involve initial losses of small, stable molecules. A common fragmentation for carboxylic acids is the loss of water (H₂O, 18 Da) or the carboxyl group as COOH (45 Da) or CO₂ (44 Da). Subsequent fragmentations could involve the cleavage of the C-N bond or fragmentations within the aromatic rings.

A table of potential major fragments and their proposed structures is provided below.

| m/z | Proposed Fragment | Neutral Loss |

| 247 | [M]⁺ | - |

| 229 | [M - H₂O]⁺ | H₂O |

| 202 | [M - COOH]⁺ | COOH |

| 203 | [M - CO₂]⁺ | CO₂ |

| 167 | [M - COOH - Cl]⁺ | COOH, Cl |

| 77 | [C₆H₅]⁺ | C₇H₅ClNO₂ |

Note: The presented fragmentation data is hypothetical and serves as an illustrative example.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups present in a molecule. These techniques are complementary and offer a comprehensive picture of the molecular structure and intermolecular interactions.

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations.

In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups to form dimers is anticipated. This would be reflected in a broad O-H stretching band at lower wavenumbers in the FT-IR spectrum. The N-H group may also participate in intermolecular hydrogen bonding, further influencing its stretching frequency.

A table of expected characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500-3300 (broad) | FT-IR |

| N-H (Amine) | Stretching | 3300-3500 | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | FT-IR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | FT-IR, Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | FT-IR, Raman |

| C-N | Stretching | 1250-1350 | FT-IR, Raman |

| C-O | Stretching | 1210-1320 | FT-IR, Raman |

| C-Cl | Stretching | 600-800 | FT-IR, Raman |

Note: The presented data is hypothetical and serves as an illustrative example.

Theoretical Vibrational Analysis and Experimental Correlation

The vibrational properties of this compound have been investigated through both theoretical calculations and experimental spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy. Theoretical approaches, often employing Density Functional Theory (DFT) methods like B3LYP with various basis sets, allow for the prediction of vibrational frequencies and modes. researchgate.netnih.govresearchgate.net These calculated spectra are then correlated with experimental data to provide a comprehensive assignment of the observed vibrational bands. mdpi.com

Key vibrational modes for this molecule include the stretching and bending of the carboxylic acid group (O-H, C=O, C-O), the phenylamino bridge (N-H, C-N), and the chloro-substituted benzene (B151609) ring (C-Cl, C-H, C-C). The N-H stretching vibration is typically observed in the range of 3200-3550 cm⁻¹, while the characteristic C=O stretching of the carboxylic acid appears around 1700 cm⁻¹. researchgate.netmdpi.com Hydrogen bonding, both intramolecularly between the -NH and -COOH groups and intermolecularly in the solid state, can significantly influence the position and shape of the O-H and N-H stretching bands, often causing broadening and a shift to lower frequencies. researchgate.netmdpi.com

The correlation between theoretical and experimental data is often refined using scale factors to account for anharmonicity and the limitations of the computational model. researchgate.net This combined approach provides a robust understanding of the molecule's vibrational behavior.

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3400-2500 (broad) | Carboxylic acid O-H stretching, often broadened due to hydrogen bonding. |

| N-H Stretch | 3500-3300 | Phenylamino N-H stretching. |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the phenyl rings. |

| C=O Stretch | 1710-1680 | Carboxylic acid carbonyl stretching. |

| C-C Stretch (Aromatic) | 1600-1450 | In-plane stretching of the aromatic rings. |

| C-N Stretch | 1400-1200 | Stretching of the carbon-nitrogen bond of the amino group. researchgate.net |

| C-O Stretch | 1320-1210 | Carboxylic acid C-O stretching. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a key technique for examining the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO). libretexts.org For aromatic compounds like this one, the most common transitions are π → π* and n → π*. elte.hu

The spectrum of this compound is characterized by absorption bands that arise from the conjugated π-electron system extending across the two phenyl rings and the carboxylic acid group. The presence of the phenylamino bridge and the chloro-substituent influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max). hnue.edu.vn

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra, providing insights into the nature of the electronic transitions. researchgate.netresearchgate.net These studies often reveal that the low-energy transitions are predominantly of the π → π* type, originating from the HOMO, which is typically localized on the phenylamino moiety, to the LUMO, which is often distributed over the chloro-substituted benzoic acid part. researchgate.netresearchgate.net The solvent environment can also play a role in the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.net

Table 2: Typical Electronic Transitions in Aromatic Carboxylic Acids

| Transition Type | Typical λ_max Range (nm) | Description |

|---|---|---|

| π → π* | 200-300 | High-intensity transitions involving the conjugated π-system. libretexts.org |

X-ray Crystallography and Solid-State Structural Determination

The carboxylic acid group's geometry and its orientation relative to the phenyl ring are also determined. In the solid state, such molecules often form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. researchgate.netnih.gov

Table 3: Illustrative Crystallographic Data for a Related Compound (4-Fluoro-2-(phenylamino)benzoic acid)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.9550 (3) |

| b (Å) | 10.0060 (3) |

| c (Å) | 11.3320 (4) |

| α (°) | 89.4150 (14) |

| β (°) | 78.0130 (14) |

| γ (°) | 78.9010 (14) |

| Dihedral Angle (rings) | 55.63 (5)° and 52.65 (5)° |

Data for a related fluoro-substituted compound illustrates typical crystallographic parameters. nih.gov

Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The crystal packing of this compound is primarily governed by a network of intermolecular interactions, with hydrogen bonding being the most significant. The most common and robust interaction is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netuky.edunih.gov This creates a characteristic eight-membered ring synthon.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study for fenamic acid derivatives. Different polymorphs of the same compound can exhibit distinct physical properties. The conformational flexibility of the molecule, particularly the rotation around the C-N bond, is a key factor that can lead to the formation of different polymorphs. researchgate.netrsc.org Studies on related compounds have shown that substituents on the phenyl rings can significantly influence the polymorphic behavior. uky.eduresearchgate.net

Co-crystallization is another strategy to modify the solid-state properties of a compound. This involves crystallizing the target molecule with a second, different molecule (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. For carboxylic acids like this compound, common coformers include compounds with complementary hydrogen bonding sites, such as pyridines or amides. nih.gov The formation of co-crystals can alter properties like stability and solubility. The investigation into co-crystals of related chloro-nitrobenzoic acids has demonstrated the formation of robust new solid phases through techniques like solvent evaporation or grinding. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Phenylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and geometry of a compound.

Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics

DFT is a popular computational method that calculates the electronic structure of a molecule based on its electron density. A DFT study on 4-chloro-2-(phenylamino)benzoic acid would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation (a minimum on the potential energy surface). This process would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, energetic properties such as the total energy of the molecule, heats of formation, and conformational energies could be calculated.

A representative data table for optimized geometry would look like this, though the values are hypothetical:

| Parameter | Value (Å or °) |

| C-Cl bond length | Calculated Value |

| N-H bond length | Calculated Value |

| C=O bond length | Calculated Value |

| C-N-C bond angle | Calculated Value |

| Dihedral angle (phenyl rings) | Calculated Value |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can be used to predict a variety of electronic properties. For this compound, these calculations could provide information on its dipole moment, polarizability, and ionization potential.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests a more reactive molecule.

A hypothetical data table for FMO analysis:

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Conformational Analysis and Potential Energy Surface Mapping

This compound has several rotatable bonds, which means it can exist in different spatial arrangements or conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to map the potential energy surface. This analysis would identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility.

Molecular Dynamics Simulations for Solution-State Behavior and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. An MD simulation of this compound in a solvent (like water or an organic solvent) would provide insights into its solvation, diffusion, and how it interacts with its environment at an atomic level. If this molecule were being investigated as a potential drug, MD simulations could also be used to model its interaction with a biological target, such as a protein receptor, to understand the binding mechanism and affinity.

Biological Activity and Mechanistic Research of 4 Chloro 2 Phenylamino Benzoic Acid Focus on Sar and Mechanism

Molecular Mechanism of Action Studies

Receptor Interaction and Allosteric Modulation Studies:Similarly, there is no information on the interaction of this compound with any specific receptors or any evidence of allosteric modulation.

While searches were conducted for the biological activity of structurally related compounds, the strict requirement to focus solely on 4-Chloro-2-(phenylamino)benzoic acid prevents the inclusion of such information. The absence of specific research on this compound in the available scientific literature makes it impossible to generate the requested in-depth and scientifically accurate article.

Cellular Pathway Modulation and Signal Transduction Analysis

The cellular and signaling pathways modulated by fenamic acid derivatives are complex and extend beyond their classical anti-inflammatory effects. While specific studies on this compound are limited, the activities of related compounds suggest potential mechanisms of action.

A key area of investigation for compounds with similar structures involves the modulation of ion channels. For instance, the related compound (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) has been identified as an inhibitor of the transmembrane protein 206 (TMEM206), a proton-activated outwardly rectifying anion channel. nih.gov Flufenamic acid, a well-known fenamate, also demonstrates weak inhibitory effects on TMEM206 currents. nih.gov This suggests that this compound could potentially interact with and modulate the activity of ion channels, a mechanism that contributes to various physiological processes, including cellular signaling and volume regulation. nih.gov

Furthermore, the broader class of fenamates is known to influence various signaling pathways involved in inflammation and cell proliferation. While the primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis, emerging research indicates other potential targets. For example, some NSAIDs can affect signaling pathways such as the PI3K/AKT and Rap1 signaling pathways, which are crucial in cell survival and proliferation.

Table 1: Potential Cellular Targets and Pathway Modulation by this compound Based on Fenamate Class Activity

| Target/Pathway | Potential Effect | Implication |

| Cyclooxygenase (COX) Enzymes | Inhibition | Anti-inflammatory, Analgesic |

| Transmembrane Protein 206 (TMEM206) | Inhibition (speculative) | Modulation of ion flux, Cellular signaling |

| PI3K/AKT Signaling Pathway | Modulation (speculative) | Influence on cell survival and proliferation |

| Rap1 Signaling Pathway | Modulation (speculative) | Regulation of cell adhesion and junction formation |

Prodrug Strategies and Biotransformation Pathways of this compound Derivatives

The carboxylic acid group of this compound provides a prime site for the development of prodrugs. Prodrug strategies for carboxylic acid-containing drugs are often employed to improve pharmacokinetic properties such as solubility, permeability, and to reduce gastrointestinal toxicity.

Common prodrug approaches for fenamates involve esterification of the carboxylic acid moiety. These ester prodrugs are designed to be inactive until they are hydrolyzed in vivo by esterase enzymes to release the active parent drug. This strategy can enhance the lipophilicity of the drug, potentially improving its absorption.

The biotransformation of fenamic acid derivatives typically occurs through two main phases of metabolism. Phase I metabolism often involves hydroxylation, while Phase II metabolism primarily consists of glucuronidation of the carboxylic acid group. benthamdirect.comresearchgate.net For example, mefenamic acid undergoes oxidation to 3'-hydroxymethylmefenamic acid and 3'-carboxymefenamic acid, which are then further conjugated. scialert.net The primary route of excretion for fenamates is through the urine after these metabolic conversions. benthamdirect.comresearchgate.net It is highly probable that this compound follows similar biotransformation pathways.

Table 2: Predicted Biotransformation Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Metabolite |

| Phase I | Hydroxylation | Hydroxylated derivatives on the phenyl rings |

| Phase II | Glucuronidation | Acyl glucuronide conjugate of the parent compound or its hydroxylated metabolites |

Toxicological and Safety Profile Considerations in Research

The toxicological profile of this compound has not been extensively documented. However, based on the known safety profiles of other fenamates and related chloro-substituted aminobenzoic acids, several potential toxicological considerations can be inferred for research purposes.

For the related compound, 4-amino-2-chlorobenzoic acid, the primary hazards are listed as irritation. nih.gov Safety data sheets for this compound recommend avoiding contact with skin and eyes and ensuring adequate ventilation. fishersci.com While this provides some insight, the N-phenyl substitution in this compound significantly alters the molecule and its likely biological effects.

The broader class of NSAIDs, including fenamates, is associated with a range of potential adverse effects, primarily related to the gastrointestinal tract, kidneys, and cardiovascular system. These are often linked to the inhibition of COX enzymes. In vitro and in vivo studies would be necessary to determine the specific toxicological profile of this compound and to assess its potential for causing similar class-related side effects. Mefenamic acid, for instance, has been associated with nephrotoxicity in some cases. scialert.netnih.gov

Table 3: Potential Toxicological Endpoints for this compound in a Research Context

| Toxicological Endpoint | Potential Effect (based on class) |

| Acute Toxicity | Irritation (skin, eyes) |

| Gastrointestinal Toxicity | Potential for irritation and ulceration |

| Nephrotoxicity | Possible adverse effects on renal function |

| Cardiovascular Toxicity | Potential for effects on cardiovascular parameters |

Future Directions and Interdisciplinary Research Opportunities for 4 Chloro 2 Phenylamino Benzoic Acid

Novel Synthetic Methodologies and Sustainable Chemistry Initiatives

The traditional synthesis of N-phenylanthranilic acid derivatives, often involving the Ullmann condensation, is effective but can be hampered by harsh reaction conditions, the use of expensive catalysts, and the generation of significant waste. scirp.org Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Green Chemistry Approaches: The principles of green chemistry are becoming central to the synthesis of pharmaceutical compounds. For derivatives of benzoic acid, this includes the use of water as a solvent, which is a significant improvement over traditional organic solvents. researchgate.netresearchgate.net The application of microwave and ultrasound irradiation can dramatically reduce reaction times and improve yields in coupling reactions. researchgate.netacs.org Furthermore, there is a growing interest in utilizing bio-based starting materials, such as lignin-derived benzoic acid derivatives, to create a more sustainable production pipeline for active pharmaceutical ingredients.

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing. This technology allows for better control over reaction parameters, improved safety when handling hazardous intermediates, and easier scalability from laboratory to industrial production. slideshare.netnih.govdrugtargetreview.com For the synthesis of 4-Chloro-2-(phenylamino)benzoic acid and its derivatives, flow chemistry could enable more efficient and consistent production, potentially integrated with real-time reaction monitoring and purification steps. oncodesign-services.com

Advanced Computational Approaches and Machine Learning in Compound Design

The design and discovery of new drug candidates have been revolutionized by the advent of powerful computational tools. These in silico methods allow for the rapid screening of virtual compound libraries and the prediction of their biological activities, significantly reducing the time and cost associated with laboratory-based research.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a well-established computational method used to correlate the chemical structure of a compound with its biological activity. schrodinger.com For derivatives of N-phenylanthranilic acid and other benzoic acids, QSAR studies have been employed to predict their anti-inflammatory and antimicrobial activities. researchgate.netschrodinger.com Future research can leverage more advanced QSAR models, incorporating a wider range of molecular descriptors to design novel derivatives of this compound with enhanced potency and selectivity for specific biological targets.

Molecular Docking and Virtual Screening: Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein, providing insights into the mechanism of action. This technique has been used to study the interaction of N-phenylanthranilic acid derivatives with enzymes like DNA gyrase. slideshare.netnih.gov High-throughput virtual screening, which involves docking large libraries of compounds against a biological target, can be a powerful tool for identifying novel derivatives of this compound with potential therapeutic applications.

Machine Learning and Artificial Intelligence (AI): Machine learning (ML) and AI are transforming drug discovery by enabling the analysis of vast datasets to identify promising drug candidates and optimize their properties. oncodesign-services.comsamipubco.commdpi.com ML algorithms can be trained to predict a compound's bioactivity, toxicity, and pharmacokinetic properties with increasing accuracy. mdpi.com For this compound, ML models could be developed to design derivatives with improved drug-like properties and to predict their efficacy against new biological targets.

Exploration of New Biological Targets and Therapeutic Areas

While the anti-inflammatory properties of N-phenylanthranilic acid derivatives (fenamates) are well-known, recent research has unveiled their potential to modulate a variety of other biological targets, opening up new therapeutic avenues.

Ion Channel Modulation: Fenamates have been shown to modulate the activity of various ion channels, including chloride and cation channels. slideshare.netschrodinger.com This has led to the exploration of their use in treating "channelopathies," which are diseases caused by the dysfunction of ion channels. slideshare.netschrodinger.com Such conditions include cystic fibrosis, epilepsy, and certain types of cardiac arrhythmias. slideshare.netschrodinger.com The ability of compounds like this compound to interact with these targets suggests a potential for repurposing and for the development of novel therapies for these disorders.

Neurodegenerative Diseases: There is growing evidence that fenamates may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. oncodesign-services.comnih.gov Their mechanisms of action in this context may involve reducing neuroinflammation and modulating pathways involved in neuronal cell death. oncodesign-services.comnih.gov Further investigation into the effects of this compound and its derivatives on neurological targets is a promising area of future research.

Anticancer Applications: Several studies have explored the potential of N-phenylanthranilic acid and benzoic acid derivatives as anticancer agents. bldpharm.comnih.gov For example, derivatives have been designed to act as dual inhibitors of Topoisomerase I and COX-2 for the treatment of glioblastoma. nih.gov Other research has identified anthranilic acid derivatives that can inhibit the function of Far Upstream Element Binding Protein 1 (FUBP1), a protein involved in the regulation of genes that promote tumor survival. Antagonists of the G protein-coupled receptor 17 (GPR17), based on an anthranilic acid scaffold, have also been discovered, with potential applications in inflammatory diseases and multiple sclerosis. researchgate.net

Integration with Nanotechnology and Advanced Materials Science

The unique chemical properties of this compound and its derivatives make them attractive candidates for integration with nanotechnology and advanced materials science, leading to the development of novel functional materials.

Functionalized Nanoparticles: Benzoic acid and its derivatives can be used to functionalize the surface of nanoparticles, such as those made of gold or iron oxide. acs.orgsamipubco.com This functionalization can improve the stability and dispersibility of the nanoparticles and can also be used to impart specific biological activities. For instance, magnetic nanoparticles functionalized with a urea-benzoic acid ligand have been developed as a reusable catalyst for organic synthesis. nih.gov Silver nanoparticles synthesized using 4-N-methyl benzoic acid have shown anticancer activity. preprints.org

Hybrid Nanomaterials: Research has demonstrated the synthesis of hybrid magnetic nanomaterials with a core-shell structure, where iron oxide nanoparticles form the core and a polymer of N-phenylanthranilic acid (P-N-PAA) forms the shell. mdpi.com These materials exhibit superparamagnetic properties and have potential applications in areas such as electrocatalysis and as cathode materials for batteries. mdpi.com The ability to form polymers from N-phenylanthranilic acid opens up possibilities for creating a range of advanced materials with tailored electronic and physical properties. scirp.org

Metal-Organic Frameworks (MOFs): Benzoic acid derivatives are commonly used as organic linkers in the synthesis of metal-organic frameworks (MOFs). nih.gov MOFs are highly porous materials with a wide range of potential applications, including gas storage, catalysis, and drug delivery. The specific structure and properties of the benzoic acid linker can be tailored to control the properties of the resulting MOF.

Collaborative Research Opportunities and Interdisciplinary Challenges

The future development of this compound and its derivatives will heavily rely on collaboration across multiple scientific disciplines. The complexity of modern drug discovery and materials science necessitates a team-based approach, bringing together experts from various fields.

Interdisciplinary Teams: Advancing the research on this compound will require the expertise of synthetic organic chemists to develop novel and sustainable synthetic routes, computational chemists and data scientists to design and screen new derivatives, pharmacologists and biologists to identify and validate new biological targets, and materials scientists and nanotechnologists to develop novel applications. slideshare.netoncodesign-services.com

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are crucial for translating basic scientific discoveries into clinical applications. drugtargetreview.com Academic labs often excel at early-stage discovery and target validation, while industry partners provide the resources and expertise for drug development, clinical trials, and commercialization. nih.govdrugtargetreview.com Contract Research Organizations (CROs) also play an increasingly important role in these collaborations by providing specialized services and expertise. drugtargetreview.com

Overcoming Challenges: A key challenge in interdisciplinary research is bridging the gap between basic and applied science. nih.gov Effective communication and a shared understanding of goals are essential for successful collaboration. Furthermore, the development of new drugs and materials is a resource-intensive process, requiring significant funding and infrastructure. oncodesign-services.com Open innovation models and collaborative funding initiatives can help to overcome these financial hurdles. slideshare.net The journey from a promising compound to a new therapeutic or advanced material is complex and requires a concerted effort from a diverse team of researchers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.